4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol CAS number and synonyms
4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol CAS number and synonyms
A Technical Guide to 4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol
Authored by: A Senior Application Scientist
Foreword
In the dynamic landscape of materials science and organic chemistry, precision in molecular architecture is paramount. This guide is dedicated to researchers, chemists, and drug development professionals, offering a comprehensive technical overview of 4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol . We will navigate its precise identification, synthesis, and cutting-edge applications, moving beyond surface-level descriptions to explore the causal relationships that govern its utility. The information herein is synthesized from established chemical literature and supplier technical data to ensure accuracy and practical relevance for laboratory and industrial applications.
Part 1: Core Identification and Nomenclature
A critical first step in working with any specialized chemical is unambiguous identification. The nomenclature surrounding substituted diphenylethenes can be complex, leading to potential confusion with structurally similar isomers. This section clarifies the identity of our subject compound.
Definitive Identification
The compound of focus, 4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol , is a tetra-substituted alkene. Its core structure is a diphenylethene backbone where one vinyl carbon is bonded to two phenol groups and the other vinyl carbon is bonded to two phenyl groups. This specific arrangement is crucial for its unique chemical properties.
To prevent any ambiguity, it is essential to rely on its Chemical Abstracts Service (CAS) number for absolute identification.
Table 1: Primary Identifiers for 4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol
| Identifier | Value | Source |
| CAS Number | 919789-77-8 | |
| Molecular Formula | C₂₆H₂₀O₂ | |
| Molecular Weight | 364.44 g/mol | |
| IUPAC Name | 4-[1-(4-hydroxyphenyl)-2,2-diphenylethenyl]phenol | [1] |
| InChI Key | OXBSSBYVVMIMMP-UHFFFAOYSA-N | [2] |
Structural Clarification and Isomeric Distinction
It is imperative to distinguish the target compound (CAS: 919789-77-8) from its isomers, which possess the same molecular formula but different structural arrangements and, consequently, different properties and applications.
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4,4'-(1,2-Diphenylethene-1,2-diyl)diphenol (CAS: 68578-79-0) : In this isomer, each carbon of the ethene bridge is bonded to one phenyl group and one hydroxyphenyl group. It is also used in materials science, particularly as a synthetic intermediate for Aggregation-Induced Emission (AIE) dyes.
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4,4'-(2-Phenylethene-1,1-diyl)diphenol (CAS: 66422-18-2) : This compound has a different molecular formula (C₂₀H₁₆O₂) and features two phenol groups on one carbon and one phenyl and one hydrogen on the other.[3][4]
The unique tetraphenylethylene (TPE) core of 4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol is the foundation of its most significant applications, particularly in the field of Aggregation-Induced Emission.
Caption: Generalized workflow for bisphenol synthesis.
Part 4: Advanced Applications in Materials Science
The true value of 4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol lies in its role as a sophisticated building block for advanced functional materials. [5]Its rigid, propeller-like three-dimensional structure and reactive hydroxyl groups make it an ideal monomer for creating complex polymers with unique properties.
Covalent Organic Frameworks (COFs)
COFs are a class of crystalline porous polymers with highly ordered structures. The precise geometry of the building blocks dictates the pore size and chemical environment within the framework. [6]
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Role as a Monomer Linker: 4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol serves as a key linker in COF synthesis. [5]Its two hydroxyl groups can undergo condensation reactions (e.g., forming boronate esters or imines after modification) with complementary multi-topic linkers to build a porous, crystalline network.
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Causality of Function: The bulky, non-planar tetraphenylethylene core prevents the π-π stacking that often occurs in planar aromatic monomers. This steric hindrance helps to establish and maintain permanent porosity, which is critical for applications like gas storage, separation, and heterogeneous catalysis. [5]
Aggregation-Induced Emission (AIE) Materials
Perhaps the most significant application of this compound stems from its tetraphenylethylene (TPE) core, which is a classic "AIEgen" (a molecule exhibiting AIE).
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AIE Phenomenon: AIE is a photophysical effect where non-emissive molecules are induced to emit light intensely upon aggregation. [7]In dilute solutions, the phenyl rings of the TPE core undergo constant intramolecular rotation, a non-radiative pathway that quenches fluorescence. In an aggregated state (e.g., as a solid, in nanoparticles, or in a poor solvent), these rotations are physically restricted. This blockage of the non-radiative decay channel opens up a radiative pathway, resulting in strong fluorescence. [7][8]* Application in Sensors and Bio-imaging: The "off-on" nature of AIE fluorescence is highly advantageous for developing sensors and bio-imaging agents. [5][9]The diphenol functionality of this molecule allows it to be chemically incorporated into larger structures, such as polymers or bioconjugates. These materials can be designed to aggregate in the presence of a specific analyte or in a particular cellular environment, turning on a fluorescent signal for detection. [5][9]
Electrocatalysis
The electron-rich aromatic structure of 4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol makes it a candidate for incorporation into electrocatalytic materials. [5]When integrated into conductive polymer frameworks, it can contribute to the material's electronic properties and stability, potentially enhancing catalytic activity for energy-related technologies. [5]
Part 5: Experimental Protocol Example: AIE Demonstration
To provide a practical context, this section outlines a fundamental experiment to demonstrate the AIE properties of a TPE-based compound.
Objective: To visually and spectroscopically confirm the Aggregation-Induced Emission (AIE) property of 4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol.
Materials:
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4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol
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Tetrahydrofuran (THF), spectroscopic grade
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Deionized water
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Fluorometer and UV-Vis spectrophotometer
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Handheld UV lamp (365 nm)
Protocol:
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Stock Solution Preparation: Prepare a 1 mM stock solution of the compound in THF.
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Solvent/Non-solvent Mixtures: In a series of cuvettes, prepare solutions with varying water fractions (from 0% to 90% in 10% increments) while keeping the final concentration of the compound constant (e.g., 10 µM). For example, to make a 10% water solution, mix 0.9 mL of the stock solution (diluted) with 0.1 mL of water.
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Visual Observation: Place the series of cuvettes under a UV lamp (365 nm). Observe the fluorescence. The solution with 0% water (pure THF) should show little to no emission, while fluorescence should increase as the water fraction (the non-solvent) increases.
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Spectroscopic Analysis:
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Measure the UV-Vis absorption spectrum for each mixture to check for changes in aggregation state.
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Measure the photoluminescence (PL) emission spectrum for each mixture using an excitation wavelength determined from the absorption peak (e.g., ~330 nm).
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-
Data Analysis: Plot the PL intensity at the emission maximum against the water fraction. A sharp increase in intensity after a certain water percentage is indicative of AIE.
Caption: Workflow for demonstrating the AIE phenomenon.
Conclusion
4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol (CAS: 919789-77-8) is a highly specialized organic compound whose value is intrinsically linked to its unique three-dimensional, non-planar structure. While its nomenclature requires careful attention to distinguish it from isomers, its primary utility is clear and significant. It serves as a pivotal building block in advanced materials science, enabling the rational design of Covalent Organic Frameworks with permanent porosity and, most notably, fluorescent materials exhibiting Aggregation-Induced Emission. For researchers in materials chemistry, polymer science, and sensor development, this compound offers a gateway to creating functional systems with precisely controlled properties. As research in these fields continues to expand, the demand for high-purity, structurally sophisticated monomers like this will undoubtedly grow.
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